N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a thiazolo[4,5-b]pyridine moiety with a pyrrolidine-3-carboxamide group
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for the development of new drugs.
Mechanism of Action
Target of Action
The compound, also known as N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide, is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the compound’s ability to interact with a wide range of receptor targets may be a crucial factor in its physiological action .
Biochemical Pathways
The compound is part of the thiazolo[4,5-b]pyridines class of compounds, which have been reported to possess a broad spectrum of pharmacological activities . These activities include antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . The compound’s interaction with various biochemical pathways could lead to these diverse effects.
Result of Action
The compound’s interaction with its targets can lead to a variety of molecular and cellular effects. These effects depend on the specific targets and the biochemical pathways involved. As mentioned earlier, thiazolo[4,5-b]pyridines have been associated with a range of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects .
Future Directions
The PI3Ks signaling pathway plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation, which has been proven to be an important target for tumor-targeted therapy . Therefore, the development of potent PI3K inhibitors like “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” could be a promising direction for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation to form the thiazolo[4,5-b]pyridine core . The reaction conditions often include the use of a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
What sets N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its specific combination of functional groups and the resulting pharmacological profile. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-11-8-12(2)20-17-16(11)26-19(21-17)22-18(25)13-9-15(24)23(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3,(H,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDXIEMSRUWIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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